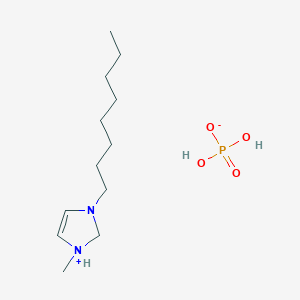

1-Hexyl-3-methylimidazolium dihydrogen phosphate

Description

Overview of Imidazolium-Based Ionic Liquids in Modern Chemical Research

Imidazolium-based ionic liquids are among the most extensively studied ILs due to their versatile and tunable nature. physionyx.comalfa-chemistry.com The properties of these ILs can be modified by altering the alkyl substituents on the imidazolium (B1220033) ring and by pairing the cation with different anions. alfa-chemistry.com This "designer" aspect allows for the creation of solvents and catalysts tailored for specific applications. conicet.gov.ar

Key characteristics that define imidazolium-based ILs include:

Low Volatility: Their negligible vapor pressure significantly reduces air pollution compared to conventional organic solvents. mdpi.comproquest.com

High Thermal Stability: Many imidazolium ILs can withstand high temperatures without decomposition, making them suitable for a wide range of industrial processes. physionyx.commdpi.com

Tunable Solubility: They can dissolve a wide array of polar and non-polar compounds, a property that is highly dependent on the constituent ions. ionike.com

High Ionic Conductivity: Their ionic nature makes them excellent conductors of electricity, leading to applications in electrochemistry. physionyx.comalfa-chemistry.com

These properties have led to their use in diverse areas of chemical research, including as solvents and catalysts in organic synthesis, as electrolytes in batteries and solar cells, and as media for extraction processes. physionyx.comionike.comnbinno.com

Table 1: General Properties and Applications of Imidazolium-Based Ionic Liquids

| Property | Description | Key Applications |

|---|---|---|

| Low Vapor Pressure | Essentially non-volatile at ambient conditions, reducing emissions and exposure risks. | Green Solvents, Reaction Media |

| High Thermal Stability | Stable at elevated temperatures, allowing for a wider operating range in chemical processes. | Catalysis, High-Temperature Synthesis |

| Tunable Physicochemical Properties | Properties like viscosity, polarity, and solubility can be fine-tuned by changing cation and anion combinations. | Designer Solvents, Separation Processes, Electrochemistry |

| High Ionic Conductivity | Efficiently conduct electrical current due to their ionic composition. | Electrolytes in Batteries, Fuel Cells, Supercapacitors |

Significance of Dihydrogen Phosphate (B84403) Anions in Functionalized Ionic Liquids

The choice of anion has a profound influence on the properties of an ionic liquid. nih.gov The dihydrogen phosphate anion ([H₂PO₄]⁻) imparts several significant characteristics to ILs, making them suitable for specific, functionalized applications. wikipedia.org

Key contributions of the dihydrogen phosphate anion include:

Enhanced Hydrophilicity: The [H₂PO₄]⁻ anion increases the water solubility of the ionic liquid compared to more common hydrophobic anions like hexafluorophosphate (B91526) (PF₆⁻). This property is crucial for applications in aqueous systems.

Biocompatibility: Phosphate is ubiquitous in biological systems. Ionic liquids with phosphate-based anions are often studied for their potential in biomedical applications and protein stabilization due to their generally low toxicity and ability to form hydrogen bonds. rsc.orgrsc.org

Mild Acidity: The dihydrogen phosphate anion can act as a proton donor, providing mild acidity to the ionic liquid. This makes it a suitable candidate for use as a catalyst in acid-catalyzed reactions.

Hydrogen Bonding Capability: The anion can act as both a hydrogen bond donor and acceptor, influencing the solvation properties of the IL and its interactions with other molecules. nih.gov

These features make dihydrogen phosphate-based ILs particularly interesting for applications in biochemistry, pharmaceuticals, and as catalysts for specific organic transformations. nih.gov

Current Research Landscape and Emerging Trends for 1-Hexyl-3-methylimidazolium (B1224943) Dihydrogen Phosphate

Research on 1-hexyl-3-methylimidazolium dihydrogen phosphate ([HMIM][H₂PO₄]) has focused on leveraging the unique properties conferred by its cation and anion combination. The synthesis is typically achieved through a metathesis reaction, starting with a precursor like 1-hexyl-3-methylimidazolium chloride and performing an anion exchange with a phosphate salt.

Current research highlights its application in two main areas:

Catalysis: The mild acidity provided by the dihydrogen phosphate anion makes [HMIM][H₂PO₄] an effective catalyst for acid-catalyzed organic reactions. It has been successfully used in esterification reactions, where it can promote high conversion rates at lower temperatures compared to conventional catalysts. Its ability to stabilize carbocations is a key factor in its catalytic activity.

Solvent Extraction: The unique solvation properties of ionic liquids are utilized in extraction processes. While many extraction studies with the 1-hexyl-3-methylimidazolium cation have used hydrophobic anions like hexafluorophosphate for separating organic compounds or metal ions, the hydrophilic nature of [HMIM][H₂PO₄] opens possibilities for extractions from organic phases into an aqueous IL phase or for processes where water solubility is advantageous. researchgate.netdss.go.th

Table 2: Research Highlights for this compound

| Application Area | Specific Use | Key Findings | Reference |

|---|---|---|---|

| Catalysis | Acid-catalyzed esterification of fatty acids. | Achieved high conversions (up to 98%) at lower temperatures and in shorter reaction times compared to traditional catalysts. | |

| Biochemical Applications | Potential for protein stabilization and use in pharmaceuticals. | The dihydrogen phosphate anion is known for its biocompatibility and hydrogen-bonding capabilities, making the IL a candidate for biological systems. |

Emerging trends for [HMIM][H₂PO₄] are likely to build upon its established properties. Its biocompatibility and hydrophilicity suggest potential growth in biotechnological applications, such as enzymatic reactions or as a medium for biomolecule processing. Furthermore, as the demand for green catalysts continues to grow, its role in promoting energy-efficient organic synthesis is an area ripe for further exploration. The dual functionality as both a solvent and a catalyst presents a significant advantage in designing sustainable chemical processes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dihydrogen phosphate;1-methyl-3-octyl-1,2-dihydroimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-11H,3-9,12H2,1-2H3;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNSGLVUYMKVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C[NH+](C=C1)C.OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30854896 | |

| Record name | 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30854896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922521-04-8 | |

| Record name | 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30854896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for 1 Hexyl 3 Methylimidazolium Dihydrogen Phosphate

Established Synthesis Pathways for Imidazolium (B1220033) Dihydrogen Phosphates

The synthesis of imidazolium-based ionic liquids with the dihydrogen phosphate (B84403) anion typically follows a well-established two-step procedure. This involves the quaternization of an N-substituted imidazole to form the desired cation with a halide anion, followed by an anion exchange or metathesis reaction to introduce the dihydrogen phosphate anion. researchgate.net

The first step is the synthesis of the 1-hexyl-3-methylimidazolium (B1224943) cation, usually as a halide salt ([HMIM]X, where X = Cl⁻ or Br⁻). This is achieved through a quaternization reaction, where 1-methylimidazole is alkylated with a 1-hexyl halide, such as 1-chlorohexane or 1-bromohexane. This reaction is typically carried out by heating the neat reactants or using a solvent like toluene or acetonitrile. nih.gov The resulting 1-hexyl-3-methylimidazolium halide is often a viscous liquid or a solid at room temperature. researchgate.net

The second and crucial step is the anion exchange, which replaces the halide anion with the dihydrogen phosphate anion. Two primary established methods for this conversion are metathesis and acid-base neutralization. longdom.org

Metathesis Reaction: This is the most common method, involving the reaction of the 1-hexyl-3-methylimidazolium halide with a phosphate salt, such as potassium dihydrogen phosphate (KH₂PO₄) or sodium dihydrogen phosphate (NaH₂PO₄). researchgate.netnih.gov The reaction is driven by the precipitation of the resulting inorganic halide salt (e.g., KCl or NaCl) in a suitable solvent, which can then be removed by filtration.

Acid-Base Neutralization: This pathway offers a route to halide-free ionic liquids. longdom.orgyoutube.com It involves first converting the 1-hexyl-3-methylimidazolium halide to its hydroxide counterpart ([HMIM][OH]) by passing it through an anion-exchange resin in the hydroxide form. researchgate.net The resulting hydroxide solution is then neutralized with an equimolar amount of phosphoric acid (H₃PO₄) to yield the desired 1-hexyl-3-methylimidazolium dihydrogen phosphate and water. researchgate.net

Table 1: Comparison of Established Synthesis Pathways for the Anion Exchange Step

| Method | Reactants | Byproduct | Advantages | Disadvantages |

| Metathesis | [HMIM]X (X=Cl, Br), MH₂PO₄ (M=K, Na) | MX (e.g., KCl) | Simple procedure, readily available reagents. | Potential for residual halide impurity in the final product. amazonaws.com |

| Acid-Base Neutralization | [HMIM][OH], H₃PO₄ | H₂O | Yields high-purity, halide-free product. | Requires an intermediate step using an ion-exchange resin; the hydroxide intermediate can be unstable. researchgate.net |

Advanced Strategies in this compound Production

To improve efficiency, yield, and purity, several advanced strategies have been developed for the synthesis of imidazolium-based ionic liquids, which are applicable to the production of [HMIM][H₂PO₄].

One significant advancement is the use of microwave irradiation for the initial quaternization step. nih.gov Compared to conventional heating methods that can take many hours or even days, microwave-assisted synthesis can dramatically reduce the reaction time to minutes while often improving the yield. monash.edutandfonline.com This rapid and uniform heating minimizes the formation of side products. nih.govmonash.edu

Another key strategy for producing high-purity ionic liquids is the extensive use of ion-exchange resins . longdom.orgrsc.org Instead of the two-step acid-base neutralization involving the formation of an intermediate hydroxide, a more direct approach can be used. An anion-exchange resin can be pre-loaded with the desired dihydrogen phosphate anion. Passing a solution of the 1-hexyl-3-methylimidazolium halide through this resin allows for a direct and clean exchange of the halide for the dihydrogen phosphate anion, avoiding the handling of potentially unstable hydroxide intermediates and preventing contamination from metal halide byproducts. researchgate.netresearchgate.net

Table 2: Advanced Synthesis Strategies

| Strategy | Description | Key Advantage(s) | Applicable Step |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Significant reduction in reaction time, improved yields, and higher purity of the intermediate. nih.govmonash.edutandfonline.com | Cation Synthesis (Quaternization) |

| Direct Anion Exchange via Resin | The halide precursor is passed through an anion-exchange resin pre-loaded with H₂PO₄⁻ anions. | High purity, avoids metal halide byproducts and unstable intermediates. rsc.org | Anion Exchange |

Refinement and Purification Techniques for High-Purity Compounds

The purification of this compound is critical, as impurities, particularly residual halides and water, can significantly alter its physicochemical properties. amazonaws.comacs.org The process involves purifying both the halide precursor and the final ionic liquid product.

After the synthesis of the 1-hexyl-3-methylimidazolium halide intermediate, unreacted starting materials (1-methylimidazole and 1-hexyl halide) are typically removed by washing with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, in which the ionic liquid is immiscible. nih.gov

For the final product, the purification strategy depends on the synthetic method used.

If a metathesis reaction is employed, the primary impurity is the precipitated metal halide salt (e.g., KCl). This is removed by filtration. However, trace amounts of halide may remain dissolved in the ionic liquid. These can be reduced by repeated washing with water (if the ionic liquid is hydrophobic) or by other specialized techniques. The absence of halide ions can be confirmed with a silver nitrate test. solvomet.eu

If an acid-base neutralization or ion-exchange resin method is used, halide impurities are largely avoided. The main impurity to be removed is water.

Regardless of the synthetic route, colored impurities may form. These can often be removed by treating the ionic liquid solution with activated charcoal . northeastern.eduqub.ac.uk The final and most crucial step is the removal of all volatile components, including residual solvents and water. This is accomplished by drying the ionic liquid under high vacuum at an elevated temperature for an extended period. researchgate.net

Table 3: Common Purification Techniques and Target Impurities

| Technique | Target Impurity | Description |

| Solvent Washing (e.g., Ethyl Acetate) | Unreacted starting materials (1-methylimidazole, 1-hexyl halide) | The crude halide precursor is washed with a solvent in which the ionic liquid is insoluble. |

| Filtration | Precipitated inorganic salts (e.g., KCl) | Solid byproducts from metathesis reactions are physically separated from the liquid product. |

| Activated Charcoal Treatment | Colored impurities | The ionic liquid is stirred with activated charcoal, which adsorbs colored species, and is then filtered. northeastern.edu |

| High-Vacuum Drying | Water, residual organic solvents | The ionic liquid is heated under vacuum to remove all volatile components. researchgate.net |

Fundamental Investigations of Molecular Interactions and Macroscopic Behavior of 1 Hexyl 3 Methylimidazolium Dihydrogen Phosphate Systems

Interionic Interactions and Solution Phase Behavior

The interactions of 1-Hexyl-3-methylimidazolium (B1224943) dihydrogen phosphate (B84403), [C₆mim][H₂PO₄], in various solvents are governed by a complex interplay of electrostatic forces, hydrogen bonding, and hydrophobic effects. These interactions dictate the macroscopic properties and phase behavior of the system.

Volumetric and acoustic studies are powerful techniques used to probe the interactions occurring in ionic liquid solutions. By measuring properties such as density (ρ) and speed of sound (u), key thermodynamic parameters can be calculated to elucidate the nature of solute-solvent and solute-solute interactions. spast.org

Experimental data for density and ultrasonic velocity are used to derive parameters including apparent molar volume (VΦ) and apparent molar isentropic compression (KΦ,s). spast.org These parameters provide insight into the solvation behavior and the structural organization of the solvent molecules around the ions. spast.org For instance, studies on similar imidazolium-based ionic liquids have systematically investigated properties like density, viscosity, refractive index, and sound velocity to understand their behavior in solution. nih.gov The analysis of these properties as a function of concentration and temperature reveals information about the structure-making or structure-breaking effects of the ionic liquid on the solvent network.

Table 1: Parameters Derived from Volumetric and Acoustic Measurements

| Parameter | Symbol | Information Provided |

| Apparent Molar Volume | VΦ | Provides insight into solute-solvent interactions and packing efficiency. |

| Apparent Molar Isentropic Compression | KΦ,s | Relates to the compressibility of the solution and the solvation of ions. |

| Partial Molar Volume at Infinite Dilution | VΦ⁰ | Represents the volume contribution of the solute at infinite dilution, reflecting intrinsic ion size and ion-solvent interactions. |

| Partial Molar Isentropic Compression at Infinite Dilution | KΦ,s⁰ | Reflects the effect of a single solute ion on the compressibility of the solvent. |

This table is representative of data typically generated in volumetric and acoustic studies of ionic liquids.

The solution behavior of [C₆mim][H₂PO₄] is dictated by specific interactions between its constituent ions and the surrounding solvent molecules. The mechanism of action involves both ionic and hydrogen bonding interactions. The imidazolium (B1220033) cation can form hydrogen bonds, while the dihydrogen phosphate anion participates in strong ionic and hydrogen-bonding interactions.

In aqueous solutions, the hydrophilic H₂PO₄⁻ anion enhances water solubility. The interactions are a combination of:

Ion-dipole interactions between the charged ions ([C₆mim]⁺ and [H₂PO₄]⁻) and polar solvent molecules like water.

Hydrogen bonding between the dihydrogen phosphate anion (which can act as both a donor and acceptor) and water, as well as between the more acidic protons of the imidazolium ring and water molecules. nih.gov

Hydrophobic interactions involving the hexyl chain of the cation, which can influence the local water structure.

A defining feature of 1-Hexyl-3-methylimidazolium dihydrogen phosphate is its capacity to form extensive hydrogen bonding networks. The dihydrogen phosphate anion is an excellent hydrogen bond donor and acceptor, allowing it to create strong, interconnected networks with solvent molecules and other ions. This capability is crucial for applications like protein stabilization.

The system contains both a Brønsted acid (H₂PO₄⁻) and a Brønsted base (the phosphate oxygen atoms), making it a protic ionic liquid. Such systems are characterized by the availability of proton donor and acceptor sites, which facilitates the formation of hydrogen-bonded networks. This network is critical for understanding phenomena such as proton conduction. The potential for proton transfer, or proton hopping, within this hydrogen-bonded matrix is a key area of investigation. chemrxiv.org Studies on similar imidazolium-based protic ionic liquids have shown evidence of proton transfer, which can be investigated using techniques like Nuclear Magnetic Resonance. chemrxiv.org

Ionic liquids with sufficiently long alkyl chains can exhibit surfactant-like behavior in aqueous solutions, forming micelles above a certain concentration known as the critical micelle concentration (CMC). For the 1-alkyl-3-methylimidazolium cation series, the length of the alkyl chain is a determining factor. rsc.org

Research indicates that cations with alkyl chains longer than eight carbons (n > 8) unambiguously form aggregates in solution. rsc.orgnih.gov The 1-Hexyl-3-methylimidazolium cation ([C₆mim]⁺) is considered a transitional case. rsc.orgnih.gov While it can form a monolayer at the air-water interface, it does not show significant self-aggregation or micelle formation in the bulk aqueous fluid. rsc.orgnih.gov The strong solvation of the hydrophilic dihydrogen phosphate anion by water molecules would further counteract the hydrophobic driving force for aggregation of the hexyl chains, making stable micelle formation unlikely for this specific ionic liquid.

Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic techniques are essential for confirming the chemical structure of ionic liquids and for probing the molecular-level interactions and dynamics in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide definitive information about the molecular framework of the imidazolium cation. researchgate.netsapub.org

The ¹H NMR spectrum allows for the identification of all protons in the [C₆mim]⁺ cation. The chemical shifts are sensitive to the electronic environment, and their values can be influenced by solute-solute and solute-solvent interactions. nih.gov The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is particularly sensitive and its chemical shift is a strong indicator of hydrogen bonding interactions. nih.govnih.gov Similarly, the ¹³C NMR spectrum confirms the carbon backbone of the cation. sapub.org

Table 2: Representative NMR Data for the 1-Hexyl-3-methylimidazolium Cation

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazolium C2-H | ~8.5-9.5 | ~136 |

| Imidazolium C4-H, C5-H | ~7.3-7.8 | ~123, ~122 |

| N-CH₂ (hexyl) | ~4.1 | ~50 |

| N-CH₃ (methyl) | ~3.8 | ~36 |

| Hexyl Chain (-CH₂-)n | ~0.8-1.8 | ~31, ~28, ~25, ~22 |

| Hexyl Chain (-CH₃) | ~0.8 | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound ([C₆mim][H₂PO₄]). These methods provide detailed insights into the conformational states of the cation's alkyl chain and the nature of the intermolecular interactions, particularly the hydrogen bonding between the cation and the dihydrogen phosphate anion.

Experimental FTIR and Raman spectra of imidazolium-based ionic liquids are often complex due to the numerous vibrational modes and the potential for overlapping bands. researchgate.net Therefore, theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to aid in the assignment of specific vibrational motions to the observed spectral bands. researchgate.net

For the 1-hexyl-3-methylimidazolium cation, specific spectral regions are characteristic of its different structural components. The C-H stretching vibrations of the methylene (B1212753) and methyl groups in the hexyl chain typically appear centered around 2872 cm⁻¹. researchgate.net The region between 3000-3200 cm⁻¹ is primarily assigned to the C(2)-H stretching mode of the imidazolium ring, which is particularly sensitive to hydrogen bonding interactions. researchgate.net An intense band corresponding to the skeletal vibrational mode of the imidazolium ring is characteristically observed around 1166 cm⁻¹. researchgate.net

Raman spectroscopy is complementary to FTIR and is particularly sensitive to vibrations of homo-nuclear bonds and symmetric stretching modes. sapub.org It can effectively probe the conformational isomers of the hexyl chain (e.g., trans vs. gauche conformers), as different conformations give rise to distinct spectral signatures. researchgate.net The analysis of these spectra allows for an understanding of how the packing and interactions within the liquid state influence the cation's geometry.

The dihydrogen phosphate anion ([H₂PO₄]⁻) exhibits its own characteristic vibrations, primarily related to P-O and O-H stretching and bending modes. The interaction between the anion and the cation, especially the hydrogen bonds formed between the phosphate group's oxygen atoms and the acidic protons of the imidazolium ring (particularly at the C(2)-H position), leads to noticeable shifts in the vibrational frequencies of both ions. By analyzing these spectral shifts, the strength and nature of the cation-anion hydrogen bonding network can be elucidated.

Table 1: Characteristic Vibrational Modes for the 1-Hexyl-3-methylimidazolium ([C₆mim]⁺) Cation This table is generated based on data for [C₆mim]⁺ with various anions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| Imidazolium Ring C(2)-H Stretch | 3000 - 3200 | FTIR, Raman | researchgate.net |

| Alkyl Chain C-H Stretch | ~2872 | FTIR, Raman | researchgate.net |

| Imidazolium Ring Skeletal Mode | ~1166 | FTIR | researchgate.net |

| C-Cl Stretching (for comparison) | 641 - 693 | Raman | researchgate.net |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetic properties of molecules and ion pairs at the atomic level. mdpi.com For this compound, DFT calculations provide fundamental insights into its stability, geometry, and the nature of the interactions between the [C₆mim]⁺ cation and the [H₂PO₄]⁻ anion.

Key applications of DFT in studying this ionic liquid include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional structure of the isolated ion pair. researchgate.net This involves calculating the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding how the flexible hexyl chain orients itself relative to the imidazolium ring and the anion.

Interaction Energy: By calculating the energies of the optimized ion pair and the individual isolated ions, the cation-anion interaction energy can be determined. researchgate.net This value quantifies the strength of the forces holding the ion pair together and is a direct measure of the stability of the ionic liquid. Corrections for basis set superposition error (BSSE) are often included for higher accuracy. researchgate.net

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to investigate the charge distribution across the ions. researchgate.net This reveals the extent of charge transfer between the cation and anion and helps to characterize the nature of the intermolecular bonds, particularly the strong hydrogen bonds expected between the acidic protons of the imidazolium ring and the oxygen atoms of the dihydrogen phosphate anion. researchgate.net

Vibrational Frequency Calculations: DFT can predict the theoretical infrared and Raman spectra. researchgate.net The calculated vibrational frequencies and intensities are instrumental in assigning the complex experimental spectra, allowing for a more confident interpretation of the conformational and interactional information contained within them. researchgate.netresearchgate.net

These computational studies provide a molecular-level foundation for understanding the macroscopic properties and behavior of [C₆mim][H₂PO₄]. uctm.edu

Molecular Dynamics (MD) Simulations for Liquid State Properties and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing a bridge between molecular-level interactions and macroscopic properties. ua.pt For this compound in the liquid state, MD simulations are indispensable for elucidating its structure, dynamics, and transport properties. researchgate.net

The simulation process typically involves defining an initial configuration of hundreds or thousands of ion pairs in a simulation box, assigning initial velocities, and then solving Newton's equations of motion iteratively for each particle. researchgate.net The interactions between particles are described by a "force field," a set of parameters that define the potential energy of the system. researchgate.net

MD simulations of [C₆mim]-based ionic liquids yield a wealth of information:

Thermodynamic and Liquid State Properties: After an equilibration period, the simulation can predict macroscopic properties such as density, isobaric thermal expansion coefficient, and isothermal compressibility, which can be directly compared with experimental data to validate the force field. researchgate.net

Liquid Structure: The arrangement of ions in the liquid is analyzed using radial distribution functions (RDFs) and spatial distribution functions (SDFs). researchgate.net RDFs describe the probability of finding one ion at a certain distance from another, revealing details about coordination numbers and the extent of nanoscale structuring, such as the aggregation of the hexyl chains into nonpolar domains and the formation of a continuous hydrogen-bonded network in the polar regions.

Transport Phenomena: MD simulations provide direct access to the dynamic properties of the ions.

Diffusivity: The self-diffusion coefficients of the [C₆mim]⁺ cation and the [H₂PO₄]⁻ anion are calculated from the mean square displacement (MSD) of the ions over time. researchgate.netnih.gov

Viscosity and Thermal Conductivity: These transport properties can also be calculated using specific equilibrium or non-equilibrium MD methods, providing a complete picture of mass and energy transport in the liquid. mdpi.com

Table 2: Properties of Imidazolium-Based Ionic Liquids Investigated via MD Simulations

| Property Category | Specific Property | Method of Calculation | Reference |

| Thermodynamic | Density | NPT ensemble average | researchgate.netucl.ac.uk |

| Isobaric thermal expansion coefficient | NPT simulations at different temperatures | researchgate.net | |

| Isothermal compressibility | NPT simulations at different pressures | researchgate.net | |

| Structural | Radial Distribution Function (RDF) | Analysis of particle pair distances | researchgate.net |

| Spatial Distribution Function (SDF) | 3D probability density mapping | researchgate.net | |

| Transport | Self-diffusion coefficient | Mean Square Displacement (MSD) | researchgate.netnih.gov |

| Shear Viscosity | Green-Kubo or NEMD methods | researchgate.net | |

| Ionic Conductivity | Nernst-Einstein equation or Green-Kubo | mdpi.com |

COSMO-RS Modeling for Predictive Screening of Performance

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics to determine the thermodynamic properties of fluids and liquid mixtures. researchgate.net It is particularly valuable for the a priori screening of a vast number of potential ionic liquids, including this compound, for specific applications without the need for extensive experimental work. dtu.dkrsc.org

The COSMO-RS methodology involves two main steps:

A quantum chemical calculation (typically DFT) is performed for the individual ions ([C₆mim]⁺ and [H₂PO₄]⁻) placed in a virtual conductor. This generates a screening charge density on the molecule's surface, which is transformed into a histogram known as a σ-profile. researchgate.netua.pt The σ-profile is a characteristic signature of the molecule's surface polarity.

Statistical thermodynamics is then applied to the σ-profiles of the components in a mixture to calculate the chemical potential of each component, from which a wide range of macroscopic thermodynamic properties can be derived. ua.pt

COSMO-RS is widely used for the predictive screening of [C₆mim]-based ionic liquids in various applications:

Solubility and Activity Coefficients: It can predict the solubility of gases (e.g., CO₂), liquids, or solids in the ionic liquid by calculating Henry's law constants or activity coefficients at infinite dilution. nih.gov This is crucial for applications in gas capture and separations.

Phase Equilibria: The model can predict liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE) for mixtures containing the ionic liquid, which is essential for designing extraction and distillation processes. ua.pt

Excess Properties: Properties like excess enthalpy (Hᴱ) can be calculated to understand the nature of interactions in a mixture. dtu.dkrsc.org A negative Hᴱ, for example, indicates strong, favorable interactions between the ionic liquid and a solute.

Screening for Specific Tasks: By calculating relevant thermodynamic properties for thousands of potential cation-anion combinations, COSMO-RS enables the rapid identification of promising ionic liquid candidates for a given task, such as polymer dissolution or selective extraction. dtu.dkrsc.org

Thermodynamic Modeling for Phase Equilibria (e.g., NRTL, UNIQUAC, Wilson Models)

For engineering applications and process design involving mixtures of this compound with other components (e.g., water, alcohols, hydrocarbons), thermodynamic models are essential for describing and predicting phase equilibria. Among the most widely used are local composition models such as the Non-Random Two-Liquid (NRTL), Universal Quasi-Chemical (UNIQUAC), and Wilson models. acs.org

These models are activity coefficient models, meaning they calculate the deviation from ideal solution behavior in the liquid phase. wikipedia.org The fugacity of a component in the liquid phase is related to its activity coefficient, and at equilibrium, the fugacities of each component must be equal in all phases. psecommunity.org

The core of these models lies in their expressions for the excess Gibbs free energy (Gᴱ) of a mixture, from which activity coefficients can be derived. They all rely on adjustable binary interaction parameters that are specific to each pair of components in the mixture. acs.orgresearchgate.net These parameters are typically obtained by fitting the model equations to experimental phase equilibrium data (VLE, LLE, or solid-liquid equilibria). acs.org

Key aspects of their application to [C₆mim][H₂PO₄] systems include:

Data Correlation: The primary use of these models is to accurately correlate experimental data for binary and multicomponent systems. A good fit indicates that the model can successfully represent the non-ideal interactions in the mixture. researchgate.net

Process Simulation: Once parameterized, these models are embedded in process simulation software (e.g., Aspen Plus, CHEMCAD) to design and optimize separation processes like distillation, extraction, and crystallization. wikipedia.org

Predictive Capability: While primarily correlative, they can be used to predict phase behavior at different temperatures, pressures, or compositions within the range where the parameters were fitted.

Table 3: Comparison of Local Composition Thermodynamic Models

| Model | Key Feature | Number of Parameters per Binary | Typical Application | Reference |

| Wilson | Based on Flory-Huggins theory; accounts for molecular size differences. | 2 | Vapor-Liquid Equilibria (VLE) for miscible systems. Cannot predict LLE. | acs.org |

| NRTL (Non-Random Two-Liquid) | Introduces a third "non-randomness" parameter. | 2 or 3 | VLE and Liquid-Liquid Equilibria (LLE) for partially miscible and miscible systems. | acs.orgresearchgate.net |

| UNIQUAC (Universal Quasi-Chemical) | Separates Gᴱ into a combinatorial (size/shape) and a residual (energetic) part. | 2 | VLE and LLE. Forms the basis for the group contribution method UNIFAC. | acs.orgwikipedia.orgresearchgate.net |

Applications of 1 Hexyl 3 Methylimidazolium Dihydrogen Phosphate in Advanced Chemical Processes and Materials Science

Role in Advanced Separation Technologies

The tunable properties of ionic liquids, such as their negligible vapor pressure, thermal stability, and high solvation capacity, position them as promising alternatives to conventional organic solvents in separation processes. [HMIM][H2PO4] has been investigated for its potential in several key areas of separation science.

Liquid-Liquid Extraction Processes for Azeotropic Mixture Separation

The separation of azeotropic mixtures, which cannot be separated by simple distillation, is a persistent challenge in the chemical industry. Liquid-liquid extraction (LLE) using an appropriate solvent is a common strategy to overcome this limitation. Research has demonstrated the efficacy of [HMIM][H2PO4] as an extractant in breaking azeotropes.

In a notable study, [HMIM][H2PO4] was employed as an extractant for the ternary mixture of n-butyl acetate (B1210297) and n-butanol at 298.15 K and 101.3 kPa. researchgate.net The performance of an extractant in LLE is typically evaluated by its selectivity and the distribution coefficient of the component being extracted. While specific numerical data for [HMIM][H2PO4] in this system is part of a broader comparative study, the research confirmed its capability to effectively separate these components. researchgate.net The study highlighted that the extraction capacity is influenced by the alkyl chain length of the imidazolium (B1220033) cation, with longer chains generally leading to different phase behaviors. researchgate.netresearchgate.net

The selection of the dihydrogen phosphate (B84403) anion is crucial. Its ability to form hydrogen bonds plays a significant role in the selective extraction of polar components, such as alcohols, from non-polar or less polar components. This interaction mechanism is fundamental to disrupting the equilibrium of the azeotropic mixture.

Table 1: Investigated Application of [HMIM][H2PO4] in Azeotropic Separation

| Azeotropic Mixture | Application | Temperature (K) | Pressure (kPa) |

|---|---|---|---|

| n-butyl acetate + n-butanol | Liquid-Liquid Extraction | 298.15 | 101.3 |

Gas Hydrate (B1144303) Inhibition Strategies (Thermodynamic and Kinetic)

Gas hydrates, crystalline ice-like solids formed from water and gas molecules at high pressure and low temperature, pose a significant operational risk in oil and gas pipelines. Ionic liquids are being explored as both thermodynamic and kinetic hydrate inhibitors. Thermodynamic inhibitors shift the hydrate formation equilibrium to more extreme conditions, while kinetic inhibitors delay the nucleation and/or growth of hydrate crystals.

Currently, there is a lack of specific experimental data in the public domain detailing the performance of 1-hexyl-3-methylimidazolium (B1224943) dihydrogen phosphate as a gas hydrate inhibitor. However, based on the general behavior of imidazolium-based ionic liquids, its potential can be inferred. The imidazolium cation is known to disrupt the water structure necessary for hydrate formation. The dihydrogen phosphate anion, with its hydrogen bonding capabilities, would also be expected to interact strongly with water molecules, further hindering the formation of the hydrate lattice. This dual functionality could potentially make [HMIM][H2PO4] an effective thermodynamic inhibitor. Further research and empirical data are necessary to quantify its inhibition efficiency and compare it with conventional inhibitors like methanol (B129727) and glycols.

Extraction of Specific Chemical Constituents from Complex Matrices

The selective extraction of valuable chemical compounds from natural products or complex industrial streams is a critical application for specialized solvents. Ionic liquids, including those based on the 1-hexyl-3-methylimidazolium cation, have shown promise in this area due to their tunable solvation properties.

Entrainer Applications in Vapor-Liquid Equilibrium Separations

In extractive distillation, a solvent, known as an entrainer, is added to an azeotropic mixture to alter the relative volatilities of the components, thereby enabling their separation by distillation. The negligible volatility of ionic liquids makes them excellent candidates for this role, as they remain in the liquid phase and can be easily recovered and reused.

There is a lack of specific vapor-liquid equilibrium (VLE) data for systems containing 1-hexyl-3-methylimidazolium dihydrogen phosphate as an entrainer. However, the underlying principle of its application would be its selective interaction with one of the components of the azeotrope, which modifies the activity coefficients and, consequently, the relative volatility. For example, in an ethanol-water azeotrope, the dihydrogen phosphate anion would be expected to form strong hydrogen bonds with water, reducing its volatility more than that of ethanol, thus facilitating the separation. The effectiveness of [HMIM][H2PO4] as an entrainer would need to be validated through experimental VLE measurements for specific azeotropic systems.

Catalytic Activity and Function as Reaction Media

The unique properties of ionic liquids also make them attractive as catalysts and reaction media in organic synthesis. Their ability to dissolve a wide range of organic and inorganic compounds, coupled with the potential for task-specific design, offers advantages over traditional solvent systems.

Performance as Brønsted Acid Catalysts in Organic Transformations (e.g., Knoevenagel Condensation)

The dihydrogen phosphate anion ([H2PO4]⁻) is the conjugate base of phosphoric acid, a well-known Brønsted acid. Consequently, ionic liquids containing this anion can exhibit Brønsted acidity and function as catalysts in acid-catalyzed reactions.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, is often catalyzed by a base. However, acidic catalysts can also be employed. While there are no specific reports found on the use of this compound as a catalyst for the Knoevenagel condensation, its potential as a Brønsted acid catalyst is noteworthy. The acidic proton of the dihydrogen phosphate anion could activate the carbonyl group, facilitating the nucleophilic attack by the active methylene compound. Furthermore, the ionic liquid can serve as the reaction medium, potentially enhancing reaction rates and simplifying product separation and catalyst recycling. The efficiency of such a catalytic system would depend on the reaction conditions, including temperature and the nature of the reactants. Experimental studies are needed to ascertain the catalytic activity and yields for the Knoevenagel condensation using [HMIM][H2PO4].

Application as Sustainable Reaction Media in Diverse Synthetic Routes

This compound, [HMIm][H2PO4], is a member of the ionic liquid (IL) family, which are increasingly recognized as sustainable alternatives to volatile organic compounds (VOCs) in chemical synthesis. Their characteristic properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position them as key players in the advancement of green chemistry. nbinno.com The ability of imidazolium-based ILs to act as a reaction medium, catalyst support, or even as a catalyst itself offers a pathway to developing more environmentally benign chemical transformations. nbinno.comresearchgate.net

The dihydrogen phosphate anion (H₂PO₄⁻) in [HMIm][H2PO4] imparts mild Brønsted acidity to the ionic liquid. This feature makes it particularly suitable as a dual solvent-catalyst for acid-catalyzed reactions, eliminating the need for traditional corrosive and difficult-to-recover mineral acids. For instance, imidazolium-based dihydrogen phosphate ILs, such as 1-butyl-3-methylimidazolium dihydrogen phosphate, have been successfully employed as both the solvent and catalyst in three-component Mannich reactions, which are fundamental for synthesizing nitrogen-containing biological compounds. rsc.org Similarly, other acidic ILs with dihydrogen phosphate anions have proven effective in promoting oxa-Michael addition reactions to produce β-alkoxyketones with high yields under mild conditions. researchgate.net

Electrochemical Systems and Materials Development

The unique electrochemical properties of 1-hexyl-3-methylimidazolium salts make them promising candidates for electrolyte applications in various electrochemical systems, including fuel cells and solar cells. Ionic liquids are valued in this field for their high ionic conductivity, wide electrochemical window, and thermal stability. rsc.org

In the context of fuel cells, particularly proton exchange membrane fuel cells (PEMFCs), protic ionic liquids containing anions like dihydrogen phosphate are of interest. These ILs can facilitate proton transport, a critical function for the cell's operation, especially at elevated temperatures where traditional water-based membranes may fail.

A notable application of the 1-hexyl-3-methylimidazolium cation is in electrolytes for dye-sensitized solar cells (DSSCs). A study on solid polymer electrolytes (SPEs) used 1-hexyl-3-methylimidazolium iodide (HMII) as the ionic liquid component mixed with rice starch and sodium iodide. americanelements.com The inclusion of the ionic liquid was crucial for enhancing the ionic conductivity of the electrolyte. The SPE containing 20% by weight of HMII exhibited the highest ionic conductivity of 1.83×10⁻³ S/cm. americanelements.com When this optimized electrolyte was used to fabricate a DSSC, it achieved a notable energy conversion efficiency of 3.42%, demonstrating the practical utility of this class of ionic liquid in energy conversion devices. americanelements.com

Table 1: Performance of a Dye-Sensitized Solar Cell (DSSC) Using an Optimized Solid Polymer Electrolyte Containing 1-Hexyl-3-methylimidazolium Iodide This table presents the key performance metrics of a DSSC fabricated with a solid polymer electrolyte containing 20% (wt) of 1-hexyl-3-methylimidazolium iodide, which yielded the highest ionic conductivity.

| Parameter | Value |

|---|---|

| Short Circuit Current Density (Jsc) | 9.07 mA cm⁻² |

| Open Circuit Voltage (Voc) | 0.58 V |

| Fill Factor (FF) | 0.65 |

| Energy Conversion Efficiency (η) | 3.42% |

Ionic liquid-polymer composites are a class of materials that combine the properties of a polymer matrix with the unique characteristics of an ionic liquid. The incorporation of 1-hexyl-3-methylimidazolium salts into polymer structures can significantly modify their physical, thermal, and mechanical properties. These composites can be fabricated into various forms, including films, gels, and membranes, for a wide range of applications. mdpi.com

One method of creating these composites is through the physical blending of the ionic liquid with a polymer. For example, 1-hexyl-3-methylimidazolium chloride has been investigated as a compatibilizer agent for microcrystalline cellulose (B213188) in an epoxy resin matrix. mdpi.com The ionic liquid improves the dispersion of the cellulose filler within the epoxy, leading to composites with enhanced performance. The preparation involves treating the cellulose with an ethanolic solution of the IL before mixing it with the epoxy resin and hardener. mdpi.com

Another approach is to use the ionic liquid as a plasticizer. Research has shown that 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) can act as an effective plasticizer for cationic polymethacrylate (B1205211) films. These composites are characterized by their thermal and mechanical properties, revealing that the ionic liquid enhances the flexibility and processability of the polymer. The fabrication process typically involves dissolving the polymer and the ionic liquid in a common solvent, followed by casting the solution to form a film.

The electrical conductivity of 1-hexyl-3-methylimidazolium salts is a key property influencing their performance in electrochemical applications. This conductivity is highly dependent on the composition of the system, including the nature of the anion, the presence of solvents, and temperature. nih.govmdpi.com

Studies on binary mixtures of 1-hexyl-3-methylimidazolium chloride (HMIMCl) and various alkoxy alcohols (such as 2-methoxyethanol (B45455) and 2-ethoxyethanol) have provided detailed insights into its conductive behavior. mdpi.comresearchgate.net The molar conductivity of these diluted solutions was analyzed, showing that the ionic liquid behaves as a weak electrolyte in these systems, with a tendency to form ion pairs that increases with temperature. mdpi.com The limiting molar conductivity, which represents the conductivity at infinite dilution, is a crucial parameter for understanding ion mobility.

Table 2: Limiting Molar Conductivity of 1-Hexyl-3-methylimidazolium Chloride (HMIMCl) in Alkoxy Alcohols at Different Temperatures This table shows the limiting molar conductivity (Λ°) for HMIMCl in two different alkoxy alcohol solvents at various temperatures, illustrating the influence of both solvent type and temperature on conductivity. Data sourced from mdpi.comresearchgate.net.

| Temperature (K) | Limiting Molar Conductivity (Λ°) in 2-Methoxyethanol (S·cm²·mol⁻¹) | Limiting Molar Conductivity (Λ°) in 2-Ethoxyethanol (S·cm²·mol⁻¹) |

|---|---|---|

| 283.15 | 15.17 | 8.87 |

| 288.15 | 17.02 | 10.04 |

| 293.15 | 18.89 | 11.25 |

| 298.15 | 20.69 | 12.51 |

| 303.15 | 22.51 | 13.84 |

| 308.15 | 24.51 | 15.22 |

| 313.15 | 26.54 | 16.65 |

In solid-state systems, such as the solid polymer electrolytes (SPEs) used in dye-sensitized solar cells, the concentration of the ionic liquid is a critical factor. americanelements.com In a system composed of rice starch, sodium iodide, and 1-hexyl-3-methylimidazolium iodide (HMII), the ionic conductivity was shown to increase significantly with a higher percentage of the ionic liquid. This demonstrates the role of [HMIm]⁺ salts in creating pathways for ion transport within a solid polymer matrix.

Table 3: Ionic Conductivity of a Starch-Based Solid Polymer Electrolyte with Varying 1-Hexyl-3-methylimidazolium Iodide (HMII) Content This table illustrates the direct relationship between the weight percentage of the ionic liquid in the polymer matrix and the resulting ionic conductivity of the material. Data sourced from americanelements.com.

| Sample | HMII Content (wt%) | Ionic Conductivity (S/cm) |

|---|---|---|

| SPE 1 | 0 | 4.45 × 10⁻⁷ |

| SPE 2 | 5 | 1.12 × 10⁻⁵ |

| SPE 3 | 10 | 9.33 × 10⁻⁵ |

| SPE 4 | 15 | 6.45 × 10⁻⁴ |

| SPE 5 | 20 | 1.83 × 10⁻³ |

Imidazolium-based ionic liquids, including those with the 1-hexyl-3-methylimidazolium cation, serve as highly effective media for both the synthesis and stabilization of metal nanoparticles (M-NPs). tdx.cat They offer a unique environment that can control nanoparticle growth and prevent agglomeration, which is a common challenge in nanoparticle synthesis. This stabilization is often referred to as "electrosteric," arising from a combination of electrostatic repulsion between charged layers surrounding the nanoparticles and steric hindrance from the bulky alkyl chains of the imidazolium cations. tdx.cat

The synthesis of M-NPs in ionic liquids can be achieved through various methods, including the chemical reduction of metal salts or the decomposition of organometallic precursors. acs.org For example, platinum (Pt) nanoparticles have been synthesized by the decomposition of a platinum precursor in 1-n-butyl-3-methylimidazolium ionic liquids. Spectroscopic analysis confirmed the formation of an ionic liquid protective layer surrounding the Pt nanoparticles, which is crucial for their long-term stability. acs.org Similarly, silver (Ag) nanoparticles have been synthesized and stabilized in imidazolium ILs, with studies suggesting that the anions of the IL play a key role in surrounding and stabilizing the nanoparticles. researchgate.net

The length of the alkyl chain on the imidazolium cation, such as the hexyl group in [HMIm]⁺, can influence the size and distribution of the resulting nanoparticles. Longer alkyl chains can provide more effective steric stabilization, often leading to smaller and more uniform nanoparticles. researchgate.net The ionic liquid itself acts as the solvent and stabilizer, eliminating the need for additional capping agents or surfactants and contributing to a cleaner, more streamlined synthesis process. researchgate.net

Future Research Directions and Perspectives

Development of Tailored 1-Hexyl-3-methylimidazolium (B1224943) Dihydrogen Phosphate (B84403) Analogues

A significant area of future research lies in the design and synthesis of analogues of 1-hexyl-3-methylimidazolium dihydrogen phosphate with tailored properties for specific applications. By systematically modifying the structure of the cation or the anion, researchers can fine-tune the physicochemical characteristics of the ionic liquid.

Cation Modification: The 1-hexyl-3-methylimidazolium cation can be altered in several ways. The length of the alkyl chain at the 1-position can be varied to influence properties like viscosity and hydrophobicity. Introducing functional groups, such as ethers, nitriles, or hydroxyls, onto the alkyl chain can impart specific functionalities. rsc.orgresearchgate.net For example, oligoether-functionalized imidazolium (B1220033) phosphate ionic liquids have been synthesized and have shown excellent thermal and electrochemical stabilities. rsc.org The introduction of a nitrile group can enhance the coordinating ability of the cation, which is beneficial for applications in catalysis and metal extraction. epfl.ch

Anion Modification: While this article focuses on the dihydrogen phosphate anion, the development of analogues could involve the use of other phosphate-based anions or the functionalization of the dihydrogen phosphate anion itself. This could lead to ionic liquids with altered acidity, hydrogen bonding capabilities, and catalytic activity. researchgate.netresearchgate.net

The following table provides examples of how structural modifications can influence the properties of imidazolium-based ionic liquids.

| Modification | Targeted Property | Potential Application |

| Varying alkyl chain length on the imidazolium cation | Viscosity, Density, Hydrophobicity | Solvent tuning for specific reactions, Extraction processes |

| Introducing oligoether groups to the cation | Ionic conductivity, Electrochemical stability | Electrolytes in batteries and supercapacitors |

| Incorporating nitrile functionalities on the cation | Metal coordination, Nanoparticle stabilization | Catalysis, Metal extraction, Materials synthesis |

| Altering the phosphate-based anion | Acidity, Catalytic activity, Hydrogen bonding | Acid catalysis, Biocatalysis, CO2 capture |

Integration into Novel Green Chemical Engineering Processes

The unique properties of ionic liquids like this compound make them prime candidates for integration into green chemical engineering processes. ijbsac.orgchemijournal.com Their negligible vapor pressure significantly reduces the emission of volatile organic compounds (VOCs), contributing to cleaner air and safer working environments. hidenisochema.com

Future research will likely focus on the application of [HMIM][H2PO4] and its analogues in several key areas of green chemistry:

As Green Solvents: Replacing conventional volatile organic solvents in a wide range of chemical reactions and separation processes. ijbsac.orghidenisochema.com The tunability of their solvent properties allows for the optimization of reaction rates and selectivities.

As Catalysts: The dihydrogen phosphate anion can act as a Brønsted acid, making these ionic liquids potential catalysts for acid-catalyzed reactions such as esterifications and condensations. researchgate.net Their use can eliminate the need for traditional, often corrosive, acid catalysts.

In Biomass Processing: Ionic liquids have shown promise in dissolving and processing biomass, a crucial step in the production of biofuels and bio-based chemicals. hidenisochema.com The hydrogen-bonding capabilities of the phosphate anion could be particularly advantageous in breaking down the complex structure of lignocellulosic materials.

In CO2 Capture: The ability of certain ionic liquids to reversibly absorb carbon dioxide is an area of intense research. Tailored analogues of [HMIM][H2PO4] could be developed for efficient and cost-effective CO2 capture from industrial flue gases.

The following table summarizes potential green chemistry applications for this compound and its derivatives.

| Application Area | Role of the Ionic Liquid | Advantage over Conventional Methods |

| Organic Synthesis | Reaction medium and/or catalyst | Reduced VOC emissions, potential for catalyst recycling, milder reaction conditions |

| Biomass Conversion | Solvent for dissolving cellulose (B213188) and lignin | Enables the use of renewable feedstocks, potential for efficient fractionation |

| CO2 Capture | Absorbent | Reversible capture, low energy regeneration, non-volatile |

| Extraction and Separation | Extraction solvent | High efficiency and selectivity, recyclable, non-flammable |

Advanced In Situ Characterization Techniques for Reaction Monitoring and Process Optimization

To fully understand and optimize processes involving this compound, advanced in situ and operando characterization techniques are essential. wikipedia.org These methods allow for the real-time monitoring of chemical reactions and physical changes as they occur, providing valuable insights into reaction mechanisms, catalyst behavior, and process kinetics. nih.gov

Future research in this area will likely involve the application of a suite of spectroscopic and microscopic techniques:

In Situ Vibrational Spectroscopy (FTIR and Raman): These techniques can provide information about the molecular structure of reactants, intermediates, and products within the ionic liquid medium. rsc.org Attenuated Total Reflection (ATR)-FTIR is particularly useful for studying reactions at the solid-liquid interface. rsc.org

Operando X-ray Spectroscopy (XAS and XPS): X-ray Absorption Spectroscopy (XAS) can reveal the electronic structure and local coordination environment of metal catalysts dispersed in the ionic liquid. rsc.orgresearchgate.net X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition of materials in contact with the ionic liquid. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of species in the liquid phase, helping to elucidate reaction pathways.

In Situ Microscopy: Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the ionic liquid-solid interface at the nanoscale, providing insights into surface-supported catalysis and electrochemistry.

The application of these techniques will enable a deeper understanding of the role of this compound in chemical processes, leading to more efficient and selective reactions.

Multiscale Modeling for Enhanced Predictive Capabilities in Complex Systems

Computational modeling and simulation are powerful tools for understanding and predicting the behavior of ionic liquids. tandfonline.com Multiscale modeling approaches, which combine different levels of theory and simulation techniques, are particularly valuable for studying complex systems involving this compound.

Future research in this domain will focus on several key aspects:

Force Field Development: A significant challenge in the simulation of imidazolium-based ionic liquids is the development of accurate force fields that can describe the intermolecular interactions. tandfonline.com Future work will involve refining existing force fields and developing new ones that can accurately model the specific interactions of the dihydrogen phosphate anion, including hydrogen bonding and proton transfer.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the structure, dynamics, and transport properties of [HMIM][H2PO4] at the molecular level. researchgate.net These simulations can be used to predict properties such as density, viscosity, and diffusion coefficients, and to understand how these properties are influenced by temperature and the presence of solutes.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of the ionic liquid and to investigate reaction mechanisms at a fundamental level.

Machine Learning Models: Machine learning approaches, such as artificial neural networks (ANN) and support vector machines (SVM), are emerging as powerful tools for predicting the properties of ionic liquids based on their chemical structure. chemrxiv.orgchemrxiv.org These models can be trained on existing experimental and computational data to rapidly screen new ionic liquid candidates with desired properties.

By integrating these different modeling techniques, researchers can develop a comprehensive understanding of the behavior of this compound from the molecular to the macroscopic scale, accelerating the design of new materials and processes.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 1-hexyl-3-methylimidazolium dihydrogen phosphate, and how can impurities be minimized?

- Methodology : The synthesis typically involves a two-step process: (1) alkylation of 1-methylimidazole with 1-bromohexane under reflux (60–80°C, 24–48 h) to form the imidazolium bromide intermediate, followed by (2) anion exchange using potassium dihydrogen phosphate (KH₂PO₄) in aqueous or methanol media. Purification via solvent removal (rotary evaporation) and vacuum drying is critical to eliminate residual solvents and unreacted precursors. NMR and elemental analysis should confirm purity (>98%) .

Q. Which analytical techniques are most effective for structural and purity validation of this ionic liquid (IL)?

- Key Techniques :

- ¹H/¹³C NMR : To confirm the imidazolium cation structure (e.g., δ ~9.5 ppm for acidic protons in ) and anion presence.

- FTIR : Identify characteristic P–O and O–H stretches (~1100 cm⁻¹ and ~3400 cm⁻¹, respectively) for the dihydrogen phosphate anion.

- Elemental Analysis : Verify C, H, N, and P content within ±0.3% of theoretical values .

Q. How does the solubility profile of this compound vary across solvents, and what factors influence this?

- Data : The hexyl chain enhances solubility in non-polar solvents (e.g., toluene, chloroform) compared to shorter-chain analogs. However, the dihydrogen phosphate anion increases hydrophilicity, enabling partial miscibility in polar solvents like methanol. Solubility can be quantified via gravimetric methods or cloud-point titration .

Advanced Research Questions

Q. What role does the dihydrogen phosphate anion play in stabilizing biomolecular interactions (e.g., proteins, DNA) compared to other anions?

- Mechanistic Insight : The H₂PO₄⁻ anion’s hydrogen-bonding capacity can stabilize protein tertiary structures or disrupt DNA helicity, depending on concentration. Comparative studies with chloride or hexafluorophosphate analogs ( ) show phosphate anions reduce aggregation in IL-biomolecule systems. Use circular dichroism (CD) spectroscopy to monitor conformational changes .

Q. How does thermal stability vary between this compound and its halide counterparts?

- Thermal Analysis : Thermogravimetric analysis (TGA) typically shows decomposition onset at ~250–300°C for imidazolium phosphates, lower than hexafluorophosphate analogs ( ). Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) influenced by anion-crystal lattice interactions .

Q. Can this IL act as a bifunctional catalyst in acid-base reactions, and how does its performance compare to traditional catalysts?

- Catalytic Applications : The H₂PO₄⁻ anion provides Brønsted acidity, enabling use in esterification or hydrolysis reactions. In biodiesel synthesis, it achieves >90% yield under mild conditions (70°C, 6 h), outperforming sulfuric acid by reducing side reactions. Monitor kinetics via gas chromatography (GC) .

Q. What computational approaches are suitable for modeling the electronic structure and solvent interactions of this IL?

- Modeling Strategies : Density functional theory (DFT) predicts cation-anion interaction energies and charge distribution. Molecular dynamics (MD) simulations reveal solvation shells and diffusion coefficients in water-IL mixtures. Refer to studies in for parameterization .

Q. How does moisture content affect the electrochemical stability window of this IL in energy storage applications?

- Electrochemical Behavior : Cyclic voltammetry (CV) in anhydrous conditions shows a stability window of ~4.5 V (vs. Ag/Ag⁺). Trace water (>500 ppm) reduces this to ~3.2 V due to H₂O electrolysis. Use Karl Fischer titration for moisture quantification .

Q. What environmental impact assessment strategies are recommended for this IL?

- Eco-Toxicity : Conduct biodegradability assays (OECD 301F) and aquatic toxicity tests (Daphnia magna EC₅₀). The hexyl chain may reduce biodegradability compared to shorter alkyl analogs. Synergistic effects with phosphate anions require ecotoxicological modeling .

Methodological Tables

Table 1 : Key Physicochemical Properties (Hypothetical Data Based on Analogous ILs)

Table 2 : Comparative Catalytic Efficiency in Esterification

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 4 | 85 |

| 1-Hexyl-3-MeIm·H₂PO₄ | 6 | 92 |

| BMIM·PF₆ | 8 | 78 |

| Conditions: Ethanol:acetic acid (1:1), 70°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.